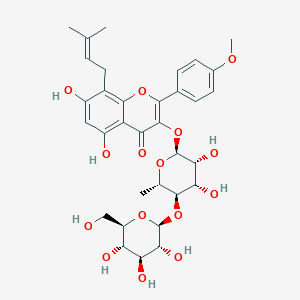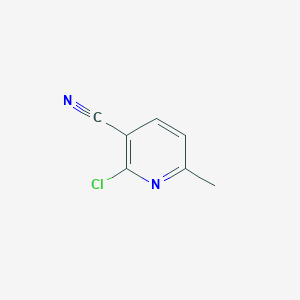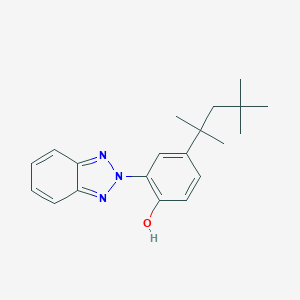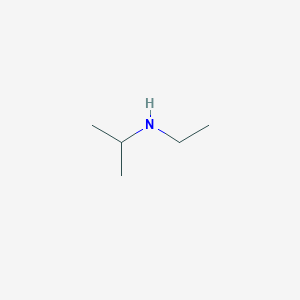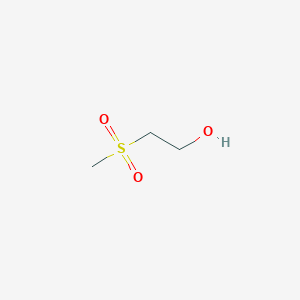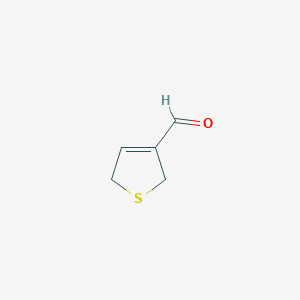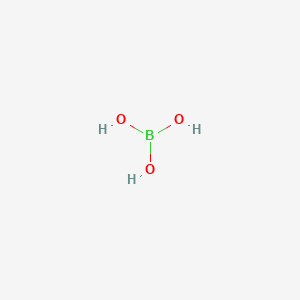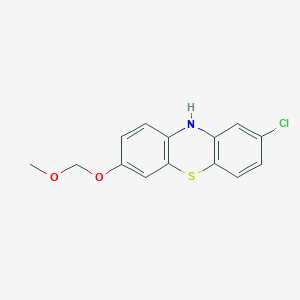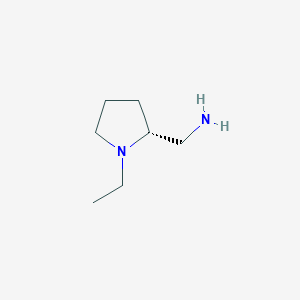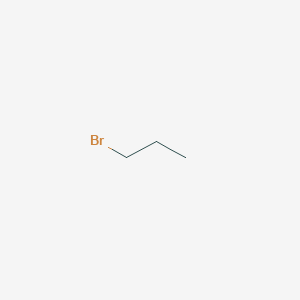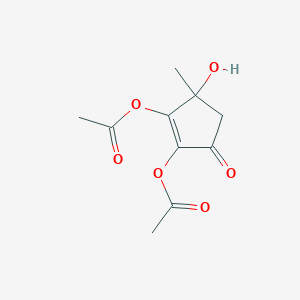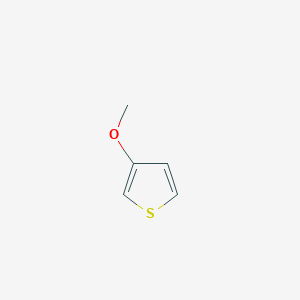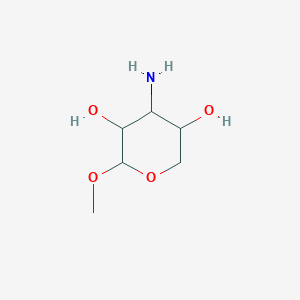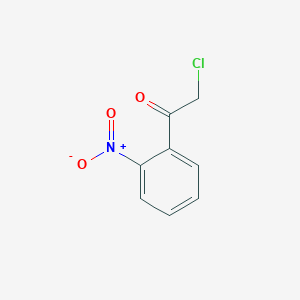
2-Chloro-1-(2-nitrophenyl)ethanone
Descripción general
Descripción
2-Chloro-1-(2-nitrophenyl)ethanone, also known as CNPE, is a chemical compound that has been widely used as a reagent in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and other fine chemicals. CNPE has also been extensively studied for its potential biological and pharmacological activities.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(2-nitrophenyl)ethanone is not fully understood. However, it has been suggested that 2-Chloro-1-(2-nitrophenyl)ethanone may exert its biological and pharmacological activities through the inhibition of cyclooxygenase-2 (COX-2) and the activation of the nuclear factor-kappa B (NF-κB) pathway. COX-2 is an enzyme that plays a key role in the inflammatory response, and the inhibition of COX-2 has been shown to reduce inflammation and pain. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. The activation of NF-κB has been linked to various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-1-(2-nitrophenyl)ethanone has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in animal models. 2-Chloro-1-(2-nitrophenyl)ethanone has also been shown to inhibit the growth of bacteria, fungi, and viruses. In addition, 2-Chloro-1-(2-nitrophenyl)ethanone has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-1-(2-nitrophenyl)ethanone has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It is also stable under normal laboratory conditions and can be stored for extended periods of time. However, 2-Chloro-1-(2-nitrophenyl)ethanone has some limitations for lab experiments. It is toxic and can cause skin and eye irritation. It can also react with other chemicals to form explosive compounds. Therefore, proper safety precautions should be taken when handling 2-Chloro-1-(2-nitrophenyl)ethanone.
Direcciones Futuras
There are several future directions for the study of 2-Chloro-1-(2-nitrophenyl)ethanone. One direction is to investigate the potential of 2-Chloro-1-(2-nitrophenyl)ethanone as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and infectious diseases. Another direction is to explore the mechanism of action of 2-Chloro-1-(2-nitrophenyl)ethanone and identify its molecular targets. This could lead to the development of more potent and selective 2-Chloro-1-(2-nitrophenyl)ethanone analogs. Additionally, the synthesis of 2-Chloro-1-(2-nitrophenyl)ethanone could be optimized to improve its yield and reduce its toxicity.
Métodos De Síntesis
2-Chloro-1-(2-nitrophenyl)ethanone can be synthesized through a variety of methods, including the reaction of 2-chloro-1-phenylethanone with nitric acid, the reaction of 2-chloro-1-phenylethanone with sodium nitrite and hydrochloric acid, and the reaction of 2-chloro-1-phenylethanone with nitric oxide. The yield of 2-Chloro-1-(2-nitrophenyl)ethanone can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reagent concentrations.
Aplicaciones Científicas De Investigación
2-Chloro-1-(2-nitrophenyl)ethanone has been extensively studied for its potential biological and pharmacological activities. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. 2-Chloro-1-(2-nitrophenyl)ethanone has also been reported to have antibacterial, antifungal, and antiviral activities. In addition, 2-Chloro-1-(2-nitrophenyl)ethanone has been investigated as a potential anticancer agent, as it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Propiedades
IUPAC Name |
2-chloro-1-(2-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGZYJVMDUDKFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473756 | |
| Record name | 2-CHLORO-1-(2-NITROPHENYL)-ETHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2-nitrophenyl)ethanone | |
CAS RN |
113337-37-4 | |
| Record name | 2-Chloro-1-(2-nitrophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113337-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-CHLORO-1-(2-NITROPHENYL)-ETHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene](/img/structure/B46691.png)
